BDP FL-PEG4-TCO

Description

Properties

IUPAC Name |

cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49BF2N4O7/c1-26-24-27(2)39-31(26)25-29-11-10-28(40(29)34(39,35)36)12-13-32(41)37-14-16-43-18-20-45-22-23-46-21-19-44-17-15-38-33(42)47-30-8-6-4-3-5-7-9-30/h3-4,10-11,24-25,30H,5-9,12-23H2,1-2H3,(H,37,41)(H,38,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISJDIFFUFNJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49BF2N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to BDP FL-PEG4-TCO: A Versatile Tool for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe BDP FL-PEG4-TCO, detailing its chemical structure, physicochemical properties, and applications in advanced life sciences research. This document is intended to serve as a core resource, offering detailed experimental methodologies and visual representations of key processes to enable its effective implementation in bioconjugation, cellular imaging, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Architecture of this compound

This compound is a heterobifunctional molecule meticulously engineered for advanced bioconjugation applications.[1][2] Its modular design consists of three key components: a high-performance fluorophore, a flexible hydrophilic spacer, and a bioorthogonal reactive group.[1][2][3]

-

BDP FL (BODIPY FL) Fluorophore: At the core of the molecule is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dye. The BDP FL variant is known for its bright, sharp fluorescence, high quantum yield, and photostability. A significant advantage over traditional fluoresceins is its insensitivity to pH and solvent polarity, which ensures more reliable and reproducible results in diverse experimental conditions.

-

PEG4 (Tetraethylene Glycol) Linker: A discrete polyethylene glycol spacer composed of four ethylene glycol units serves a dual purpose. It enhances the hydrophilicity and aqueous solubility of the entire molecule and any conjugate it is a part of. Furthermore, the PEG4 linker provides spatial separation between the fluorophore and the conjugated biomolecule, which can reduce steric hindrance and help maintain the biological activity of the target.

-

TCO (Trans-cyclooctene) Handle: The TCO group is a strained alkene that functions as a highly reactive handle for "click chemistry". It participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized molecule. This reaction is bioorthogonal, meaning it proceeds efficiently within complex biological systems without interfering with native biochemical processes.

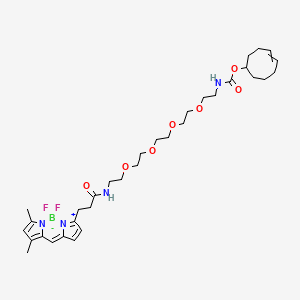

Below is a diagram illustrating the functional components of the this compound molecule.

Quantitative Data and Physicochemical Properties

The performance of a molecular probe is defined by its physicochemical and spectral properties. The key quantitative data for this compound are summarized in the tables below.

Molecular Specifications

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₄₉BF₂N₄O₇ | |

| Molecular Weight | 662.6 g/mol | |

| CAS Number | 2183473-16-5 | |

| Purity | Typically ≥95% |

Spectral Properties

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 503 nm | |

| Emission Maximum (λem) | 509 nm | |

| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.9 |

Physicochemical Properties

| Property | Value | Reference(s) |

| Solubility | Soluble in DMSO, DMF, and DCM. Low solubility in water. | |

| Storage | Store at -20°C, protected from light. | |

| Stability | TCO compounds are not recommended for long-term storage as they can isomerize. |

Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules that have been modified to incorporate a tetrazine group. This is achieved through the highly efficient and specific TCO-tetrazine ligation. The following is a detailed, two-stage protocol for the labeling of an antibody.

Stage 1: Introduction of a Tetrazine Handle onto the Antibody

This initial stage involves the modification of the antibody with a tetrazine-containing reagent, such as Methyltetrazine-PEG4-NHS Ester, to prepare it for the click reaction with this compound.

Materials:

-

Antibody of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

Methyltetrazine-PEG4-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Methodology:

-

Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-5 mg/mL in the reaction buffer.

-

Tetrazine Reagent Preparation: Immediately before use, dissolve the Methyltetrazine-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM.

-

Reaction Incubation: Add a 10-20 fold molar excess of the dissolved tetrazine reagent to the antibody solution. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

Purification: Remove the excess, unreacted tetrazine reagent using a desalting column equilibrated with PBS, pH 7.4.

Stage 2: Fluorescent Labeling via TCO-Tetrazine Ligation

With the antibody now functionalized with a tetrazine handle, the next stage is the bioorthogonal reaction with this compound.

Materials:

-

Tetrazine-modified antibody

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column

-

Storage Buffer (e.g., PBS with 0.01% Tween-20)

Methodology:

-

This compound Preparation: Allow the vial of this compound to equilibrate to room temperature. Dissolve the reagent in anhydrous DMSO to a stock concentration of 1-10 mM.

-

Click Reaction: To the purified tetrazine-modified antibody, add a 1.5 to 3-fold molar excess of the this compound solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.

-

Reaction Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.

-

Final Purification: Purify the fluorescently labeled antibody from excess this compound using a desalting column equilibrated with the desired storage buffer.

-

Characterization (Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 503 nm (for the BDP FL dye). The DOL can be calculated using the Beer-Lambert law and the respective extinction coefficients.

The experimental workflow for antibody conjugation is visualized in the diagram below.

Application in PROTAC Development and Signaling

A significant application of this compound is in the development of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.

By incorporating this compound as a fluorescent linker, researchers can synthesize fluorescent PROTACs. This enables the use of fluorescence-based techniques to study the PROTAC's cellular uptake, distribution, and engagement with its target protein and the E3 ligase, providing valuable insights into the formation of the ternary complex that is crucial for protein degradation.

The signaling pathway central to PROTAC functionality is the Ubiquitin-Proteasome System (UPS). The diagram below illustrates the mechanism of action of a PROTAC within this pathway.

Conclusion

This compound stands out as a powerful and versatile tool for modern biomedical research. Its well-defined structure, characterized by a potent fluorophore, a biocompatible linker, and a highly selective bioorthogonal handle, provides researchers with a reliable means to fluorescently label and track biomolecules in complex biological environments. The detailed information and protocols provided in this guide are intended to empower scientists and drug development professionals to leverage the full potential of this innovative molecular probe in their pursuit of scientific discovery and therapeutic advancement.

References

An In-depth Technical Guide to the Core Mechanism of Action of BDP FL-PEG4-TCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key data associated with BDP FL-PEG4-TCO, a versatile fluorescent probe for bioorthogonal labeling.

Core Concepts: The Molecular Architecture of this compound

This compound is a trifunctional molecule engineered for advanced bioconjugation applications.[1] Its structure is a synergistic combination of three key moieties:

-

BDP FL (BODIPY FL): A bright and photostable green fluorescent dye.[2] Its spectral properties are comparable to fluorescein (FITC), making it compatible with standard fluorescence detection systems.[2] BODIPY dyes are known for their high fluorescence quantum yield and relative insensitivity to environmental factors such as pH and solvent polarity.[2][]

-

PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic polyethylene glycol spacer. This linker enhances the water solubility of the molecule and the resulting conjugate, which is crucial when working with biomolecules in aqueous buffers. The PEG4 spacer also provides flexibility and reduces steric hindrance, facilitating the interaction between the conjugated biomolecule and its target.

-

TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive handle for "click chemistry." Specifically, the TCO group participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-functionalized molecule. This reaction is exceptionally fast, selective, and bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes.

Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The primary mechanism of action for this compound is its participation in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction. This bioorthogonal "click chemistry" reaction occurs between the electron-rich TCO group (the dienophile) on the this compound molecule and an electron-deficient tetrazine (the diene) that has been incorporated into a target biomolecule.

The key steps of the mechanism are as follows:

-

[4+2] Cycloaddition: The TCO and tetrazine moieties rapidly undergo a [4+2] cycloaddition to form an unstable dihydropyridazine intermediate.

-

Retro-Diels-Alder: This intermediate then undergoes a retro-Diels-Alder reaction, releasing dinitrogen gas (N2).

-

Stable Conjugate Formation: The final product is a stable, fluorescently labeled biomolecule linked via a covalent bond.

This reaction is characterized by its exceptionally high reaction rates and the absence of a need for cytotoxic catalysts like copper, making it ideal for applications in living cells and in vivo studies.

Caption: Mechanism of the TCO-tetrazine iEDDA reaction.

Quantitative Data

The performance of this compound is defined by its photophysical properties and the kinetics of its click reaction.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₄₉BF₂N₄O₇ | |

| Molecular Weight | 662.57 g/mol | |

| Purity | ≥95% (HPLC) | |

| Excitation Maximum (λex) | 503 nm | |

| Emission Maximum (λem) | 509 nm | |

| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.9 | |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | |

| Storage | -20°C, protected from light and moisture |

| Reaction Parameter | Value Range | Key Features | Reference(s) |

| Reaction Kinetics (k₂) | ~10³ - 10⁶ M⁻¹s⁻¹ | Exceptionally fast reaction kinetics enable rapid labeling. |

Experimental Protocols

The application of this compound typically involves a two-step process: modification of the biomolecule of interest with a tetrazine handle, followed by the click reaction with this compound.

General Protocol for Labeling a Tetrazine-Modified Antibody

This protocol provides a general framework for the fluorescent labeling of a tetrazine-modified antibody (Ab-Tz).

Materials:

-

Tetrazine-modified antibody (Ab-Tz) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

-

Labeling Reaction:

-

To the solution of tetrazine-modified antibody, add a 1.5 to 10-fold molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically for each specific antibody and application.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the fluorescently labeled antibody. The labeled antibody can often be identified by its fluorescence.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~503 nm (for BDP FL concentration).

-

Caption: General experimental workflow for bioconjugation.

Live-Cell Imaging Protocol

This protocol outlines a general procedure for labeling and visualizing intracellular targets in living cells.

Materials:

-

Cells expressing a tetrazine-tagged molecule of interest

-

Complete cell culture medium

-

Live-cell imaging buffer (e.g., FluoroBrite™ DMEM)

-

This compound

-

Glass-bottom imaging dish or chamber slide

-

Confocal microscope with appropriate filter sets for BDP FL

Procedure:

-

Cell Seeding:

-

Seed cells expressing the tetrazine-tagged molecule onto a glass-bottom imaging dish and allow them to adhere and reach 50-70% confluency.

-

-

Labeling:

-

On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging buffer.

-

Add this compound to the cells at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Incubate the cells for 15-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Gently wash the cells three times with warm PBS to remove any unbound probe.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets for BDP FL (Excitation: ~488 nm, Emission: ~520 nm).

-

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of advanced applications:

-

Cellular Imaging and Tracking: The bright and stable fluorescence of the BDP FL dye enables high-resolution imaging and long-term tracking of labeled biomolecules in living cells and tissues.

-

Antibody-Drug Conjugates (ADCs): The precise and bioorthogonal nature of the TCO-tetrazine ligation is well-suited for the development of ADCs, where a cytotoxic drug (with a tetrazine handle) can be attached to a TCO-labeled antibody.

-

PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a fluorescent linker in the synthesis of PROTACs, facilitating their characterization and visualization within cells.

-

In Vivo Imaging: The bioorthogonal nature of the TCO-tetrazine ligation allows for pre-targeting strategies in live animal imaging. A tetrazine-modified targeting moiety can be administered first, followed by the smaller, rapidly clearing this compound for fluorescent visualization.

Caption: Key applications of this compound.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its combination of a bright and stable fluorophore, a solubilizing PEG linker, and a highly reactive bioorthogonal handle makes it an ideal reagent for a wide range of applications in research and drug development. By understanding the core mechanism of the TCO-tetrazine ligation and following optimized experimental protocols, researchers can effectively harness the capabilities of this advanced probe to further their scientific investigations.

References

BDP FL-PEG4-TCO: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and applications of BDP FL-PEG4-TCO, a versatile fluorescent probe. The information herein is intended to empower researchers in the fields of bioconjugation, cellular imaging, and drug development to effectively utilize this powerful tool.

This compound is a trifunctional molecule that integrates a bright and photostable boron-dipyromethene (BODIPY™ FL) fluorophore, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[1][2][3] This unique combination of components provides excellent spectral characteristics, enhanced water solubility, and a highly efficient and specific means of labeling biomolecules through bioorthogonal "click chemistry".[1][2]

Core Spectral and Physicochemical Properties

The performance of this compound as a fluorescent label is defined by its key photophysical parameters. These properties are summarized in the table below, providing essential data for designing and interpreting fluorescence-based experiments.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 503 nm | |

| Emission Maximum (λem) | 509 nm | |

| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.9 | |

| Molecular Formula | C₃₃H₄₉BF₂N₄O₇ | |

| Molecular Weight | 662.57 g/mol | |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water |

The BDP FL core is renowned for its sharp emission spectrum, high quantum yield, and relative insensitivity to environmental factors such as pH and solvent polarity, making it a robust fluorophore for a wide range of applications.

Mechanism of Action: TCO-Tetrazine Ligation

The primary utility of this compound in bioconjugation lies in the highly efficient and bioorthogonal reaction between its TCO group and a tetrazine-modified molecule. This reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of "click chemistry". It is characterized by exceptionally fast reaction kinetics and the ability to proceed under mild, physiological conditions without the need for a cytotoxic copper catalyst. This makes it an ideal strategy for labeling biomolecules in living cells and in vivo.

Experimental Protocols

The following provides a general methodology for the fluorescent labeling of a tetrazine-modified biomolecule with this compound.

Materials:

-

This compound

-

Tetrazine-modified biomolecule (e.g., protein, antibody)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.

-

Solvent: Anhydrous DMSO or DMF for preparing stock solutions.

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO or DMF.

-

Prepare a stock solution of the tetrazine-modified biomolecule in an appropriate buffer.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the solution of the tetrazine-modified biomolecule. A molar excess of the dye (typically 1.5 to 5-fold) is recommended to ensure efficient labeling.

-

The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept low (ideally <10%) to avoid denaturation of the biomolecule.

-

Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The reaction is typically rapid, but optimization of the incubation time may be necessary depending on the specific reactants.

-

-

Purification of the Labeled Biomolecule:

-

Remove the unreacted this compound from the labeled biomolecule using a suitable purification method. This can include size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

-

-

Characterization of the Labeled Biomolecule:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per biomolecule. This can be calculated using the absorbance of the BDP FL dye at its maximum absorption wavelength (~503 nm) and the absorbance of the biomolecule at a wavelength where the dye does not absorb (e.g., 280 nm for proteins).

-

Advanced Applications

The unique properties of this compound make it suitable for a variety of advanced applications in biomedical research:

-

Cellular Imaging and Tracking: The bright and stable fluorescence of the BDP FL dye allows for high-resolution imaging and long-term tracking of labeled biomolecules within living cells and tissues.

-

PROTAC Development: this compound can be used as a fluorescent linker in Proteolysis Targeting Chimeras (PROTACs) to study their cellular uptake, localization, and engagement with target proteins.

-

Antibody-Drug Conjugates (ADCs): The specific and bioorthogonal nature of the TCO-tetrazine ligation is well-suited for the development of ADCs, enabling the precise attachment of a cytotoxic drug to a TCO-labeled antibody.

References

BDP FL Fluorophore: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the BDP FL (BODIPY FL) fluorophore, a versatile and robust tool for a wide range of applications in biological research and drug development. This guide details its core photophysical properties, provides detailed experimental protocols, and illustrates key workflows and signaling pathway applications.

Core Photophysical Properties of BDP FL

BDP FL is a bright, green-fluorescent dye renowned for its exceptional photostability and high fluorescence quantum yield.[1][2] Its spectral characteristics make it an excellent substitute for fluorescein (FITC) and other cyanine-based dyes in the green channel.[3] The fluorescence of BDP FL is notably insensitive to solvent polarity and pH, ensuring consistent performance across various experimental conditions.[4][]

Table 1: Quantitative Photophysical Properties of BDP FL

| Property | Value | Notes |

| Excitation Maximum (λex) | ~502-505 nm | |

| Emission Maximum (λem) | ~509-513 nm | |

| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.9-1.0 | Approaching 1.0, even in water. |

| Fluorescence Lifetime (τ) | ~5 nanoseconds or longer | Useful for fluorescence polarization-based assays. |

| Molecular Weight (NHS Ester) | 389.16 g/mol |

Experimental Protocols

This section provides detailed methodologies for common applications of BDP FL, including protein labeling, fluorescence microscopy, and flow cytometry.

Protein Labeling with BDP FL NHS Ester

BDP FL NHS ester is a popular amine-reactive derivative used for labeling proteins and other molecules containing primary amines.

Materials:

-

BDP FL NHS Ester

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Size-exclusion chromatography column (e.g., PD-10)

-

Reaction tubes

Protocol:

-

Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare BDP FL NHS Ester Stock Solution: Immediately before use, dissolve the BDP FL NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

-

Labeling Reaction:

-

Add a 5-10 fold molar excess of the BDP FL NHS ester stock solution to the protein solution.

-

The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to prevent protein denaturation.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.

-

Collect the fractions containing the labeled protein. The labeled protein will typically be in the first colored fractions to elute.

-

-

Storage: Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Fluorescence Microscopy with BDP FL

BDP FL's high brightness and photostability make it an excellent choice for fluorescence microscopy. The following protocols describe live-cell and fixed-cell imaging.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

BDP FL conjugate (e.g., labeled antibody, lipid stain)

-

Phenol red-free cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filter sets (Excitation: ~490/20 nm, Emission: ~525/50 nm)

Protocol:

-

Cell Preparation: Plate cells on a glass-bottom dish and culture to the desired confluency (typically 60-80%).

-

Labeling:

-

Prepare a working solution of the BDP FL conjugate in pre-warmed, phenol red-free culture medium. The optimal concentration should be determined empirically but typically ranges from 0.1 to 2 µM.

-

Remove the existing medium and wash the cells once with pre-warmed PBS.

-

Add the labeling medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing: Gently wash the cells two to three times with pre-warmed, phenol red-free culture medium to remove unbound dye.

-

Imaging: Image the cells using a fluorescence microscope equipped with a suitable filter set for BDP FL. Use the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.

Materials:

-

Cells cultured on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody

-

BDP FL-conjugated secondary antibody

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filter sets

Protocol:

-

Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (for intracellular targets): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the BDP FL-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Image the cells using a fluorescence microscope.

Flow Cytometry with BDP FL

BDP FL's sharp emission spectrum and high quantum yield make it well-suited for flow cytometry.

Materials:

-

Cell suspension

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

BDP FL-conjugated antibody or probe

-

Flow cytometer with a 488 nm laser

Protocol:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension in cold flow cytometry staining buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining:

-

Add the BDP FL-conjugated antibody or probe to the cell suspension at the predetermined optimal concentration.

-

Incubate for 30-60 minutes at 4°C, protected from light.

-

-

Washing: Wash the cells twice with cold flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer.

-

Analysis: Analyze the cells on a flow cytometer equipped with a 488 nm laser and appropriate emission filters for BDP FL.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway application for BDP FL.

Caption: Workflow for Immunofluorescence Microscopy using BDP FL.

Caption: Workflow for Flow Cytometry using BDP FL.

Caption: Ligand-induced receptor dimerization signaling pathway.

References

The Pivotal Role of the PEG4 Spacer in BDP FL-PEG4-TCO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and cellular imaging, the fluorescent probe BDP FL-PEG4-TCO has emerged as a powerful tool. Its modular design, comprising a bright and photostable fluorophore (BDP FL), a bioorthogonal reactive handle (TCO), and a flexible spacer (PEG4), allows for the precise and efficient labeling of biomolecules in complex biological systems. This technical guide provides an in-depth exploration of the core of this molecule, with a particular focus on the multifaceted and critical role of the tetraethylene glycol (PEG4) spacer. Understanding the function of this linker is paramount for optimizing experimental designs, from antibody-drug conjugate (ADC) development to high-resolution cellular imaging.

This compound is a heterobifunctional molecule designed for targeted fluorescent labeling.[1] The Boron-Dipyromethene (BDP FL) core is a highly efficient fluorophore known for its high fluorescence quantum yield, sharp emission peak, and resistance to photobleaching, making it ideal for demanding imaging applications.[1] The trans-cyclooctene (TCO) group is a highly reactive dienophile that participates in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine-functionalized molecules.[1][2] This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly and with high specificity under physiological conditions without interfering with native biological processes.[3] Connecting these two functional ends is the PEG4 spacer, a short, hydrophilic linker that profoundly influences the overall performance of the probe.

The Multifaceted Role of the PEG4 Spacer

The inclusion of a PEG4 spacer in the this compound construct is a strategic design choice that addresses several key challenges in bioconjugation and imaging. Its primary functions are to enhance solubility, minimize steric hindrance, and improve pharmacokinetic properties.

Enhanced Hydrophilicity and Solubility

A significant challenge in bioconjugation is the often poor aqueous solubility of organic fluorophores and other therapeutic payloads. The BDP FL core, while an excellent fluorophore, is inherently hydrophobic. The PEG4 spacer, composed of four repeating ethylene glycol units, is highly hydrophilic and imparts a greater degree of water solubility to the entire molecule. This enhanced solubility is crucial for preventing aggregation and precipitation in aqueous buffers commonly used in biological experiments, leading to more reliable and reproducible results. While this compound still exhibits low solubility in water, its solubility in organic solvents like DMSO, DMF, and DCM allows for the preparation of stock solutions that can be diluted into aqueous media for labeling reactions. The PEG4 spacer helps to maintain the solubility of the molecule upon this dilution.

Minimized Steric Hindrance

The PEG4 spacer acts as a flexible arm, providing critical spatial separation between the bulky BDP FL fluorophore and the conjugated biomolecule. This separation is vital for several reasons:

-

Preservation of Biological Activity: By distancing the fluorophore from the biomolecule (e.g., an antibody), the PEG4 spacer reduces the likelihood of the dye interfering with the biomolecule's native conformation and function, such as antigen binding.

-

Improved Reaction Efficiency: The spacer extends the TCO reactive group away from the surface of the conjugated biomolecule, making it more accessible to its tetrazine binding partner. This reduction in steric hindrance can lead to a more efficient and rapid click chemistry reaction. Research has indicated that the inclusion of a PEG spacer can lead to a more than four-fold increase in the reactivity of TCO-conjugated antibodies.

Improved Pharmacokinetics

In the context of in vivo applications such as pre-targeted imaging or ADC therapy, the pharmacokinetic profile of the probe is critical. PEGylation, the attachment of PEG chains to molecules, is a well-established strategy for improving the in vivo behavior of therapeutics. While the short PEG4 spacer has a more subtle effect than long-chain PEG polymers, it still contributes positively by:

-

Increasing Hydrodynamic Radius: The PEG4 spacer increases the effective size of the molecule in solution, which can help to reduce renal clearance and prolong circulation half-life.

-

Reducing Immunogenicity: The hydrophilic PEG chain can create a hydration shell that may mask the bioconjugate from the immune system, potentially reducing its immunogenicity.

-

Enhancing Stability: This hydration layer can also offer protection from enzymatic degradation, increasing the stability of the bioconjugate in biological fluids.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the impact of PEG linker length on bioconjugate properties, based on available literature.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₄₉BF₂N₄O₇ | |

| Molecular Weight | 662.6 g/mol | |

| Excitation Maximum (λex) | 503 nm | |

| Emission Maximum (λem) | 509 nm | |

| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.9 | |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | |

| Storage | Store at -20°C, protected from light |

Table 2: Comparative Impact of PEG Linker Length on Bioconjugate Properties (Illustrative Data)

| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4, PEG8) | Long PEG Linker (e.g., PEG11, PEG12) | Key Findings & Citations |

| Lipophilicity (logD) | High | Moderate | Low | Increasing PEG length enhances hydrophilicity. |

| Blood Clearance | Fast | Slower | Slowest | PEGylation significantly prolongs circulation time. A tetrazine probe without a PEG linker had a half-life of 5.4 min, which was significantly increased with PEGylation. A short PEG8 linker on an antibody led to faster blood clearance compared to the non-PEGylated version, suggesting an optimal length is crucial. |

| Tumor Uptake | Variable | Potentially Improved | Can be Reduced | While PEGylation can increase circulation time, excessively long linkers might sterically hinder the reaction with the target, potentially reducing tumor uptake. |

| Receptor Binding Affinity (IC50) | N/A | Lower (Higher Affinity) | Higher (Lower Affinity) | For certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial. |

| Cellular Uptake Efficiency | Variable | Potentially Increased | Variable | The effect of PEG linker length on cellular uptake is cell-type and system-dependent. For some dendritic cell subsets, longer PEG linkers (5 kDa) were required for specific accumulation compared to shorter linkers (0.65 kDa). |

Experimental Protocols

Protocol 1: General Procedure for Labeling a Tetrazine-Modified Antibody with this compound

This protocol provides a general framework for the bioconjugation reaction. Optimal conditions, such as molar excess and reaction time, may need to be determined empirically for specific applications.

Materials:

-

Tetrazine-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.

-

-

Bioconjugation Reaction:

-

To the solution of the tetrazine-modified antibody, add a 1.5 to 5-fold molar excess of the this compound stock solution.

-

The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.

-

Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, protected from light.

-

-

Purification of the Labeled Antibody:

-

Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the fluorescently labeled antibody.

-

-

Characterization (Degree of Labeling - DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 503 nm (for the BDP FL dye).

-

The DOL can be calculated using the following formula: DOL = (A₅₀₃ * ε₂₈₀_Ab) / ((A₂₈₀ - A₅₀₃ * CF₂₈₀) * ε₅₀₃_dye) Where:

-

A₂₈₀ and A₅₀₃ are the absorbances at 280 nm and 503 nm, respectively.

-

ε₂₈₀_Ab is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

ε₅₀₃_dye is the molar extinction coefficient of the BDP FL dye at 503 nm (80,000 M⁻¹cm⁻¹).

-

CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically around 0.15 for BDP FL).

-

-

Protocol 2: Live-Cell Imaging with this compound

This protocol outlines the steps for labeling and imaging a tetrazine-modified protein of interest in live mammalian cells.

Materials:

-

Mammalian cells expressing a tetrazine-modified protein of interest, cultured on imaging-suitable plates or coverslips.

-

This compound 1 mM stock solution in anhydrous DMSO.

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope with appropriate filter sets for BDP FL (Excitation: ~490/20 nm, Emission: ~525/50 nm).

Procedure:

-

Preparation of Labeling Medium:

-

Warm the complete cell culture medium to 37°C.

-

Dilute the 1 mM this compound stock solution in the pre-warmed medium to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically.

-

-

Live-Cell Labeling:

-

Remove the existing medium from the cells and gently wash once with pre-warmed PBS.

-

Add the labeling medium containing this compound to the cells.

-

Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

Remove the labeling medium.

-

Gently wash the cells three times with pre-warmed complete cell culture medium to remove any unbound probe.

-

-

Fluorescence Microscopy Imaging:

-

Replace the final wash with fresh pre-warmed complete cell culture medium or an appropriate imaging buffer.

-

Image the cells using a fluorescence microscope. Acquire images using appropriate exposure times and laser power to minimize phototoxicity and photobleaching.

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |

| Low Degree of Labeling (DOL) | - Antibody buffer contains primary amines (e.g., Tris).- Insufficient molar excess of labeling reagent.- pH of the reaction buffer is too low. | - Exchange antibody into an amine-free buffer (e.g., PBS, borate buffer).- Increase the molar ratio of this compound to antibody.- Ensure the reaction buffer pH is between 8.0 and 8.5 for NHS ester chemistry. | |

| Antibody Precipitation | - High concentration of organic solvent (e.g., DMSO).- Over-labeling of the antibody, increasing hydrophobicity. | - Keep the final volume of DMSO below 10% of the total reaction volume.- Reduce the molar excess of the labeling reagent. | |

| High Background Fluorescence in Imaging | - Incomplete removal of unbound probe.- Non-specific binding of the probe. | - Increase the number and duration of washing steps.- Decrease the concentration of this compound and/or reduce the incubation time. | |

| Weak or No Signal in Imaging | - Low expression of the tetrazine-modified protein.- Inefficient labeling. | - Verify protein expression using an alternative method (e.g., Western blot).- Increase the concentration of this compound or the incubation time. |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Functional components of this compound.

Caption: Workflow for antibody conjugation with this compound.

References

A Technical Guide to BDP FL-PEG4-TCO: Storage, Stability, and Experimental Protocols

For researchers, scientists, and drug development professionals engaged in bioconjugation, BDP FL-PEG4-TCO has emerged as a potent tool for the precise and efficient fluorescent labeling of biomolecules. This guide provides a comprehensive overview of its properties, storage, stability, and the experimental protocols essential for its successful implementation.[1]

Core Properties and Specifications

This compound is a fluorescent labeling reagent composed of a bright, green-fluorescent BDP FL fluorophore, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[2] The PEG4 spacer enhances the water solubility of the molecule and its conjugates, which is particularly advantageous when working with proteins and antibodies in aqueous buffers.[1][2] The TCO group facilitates covalent attachment to molecules containing a tetrazine moiety through a rapid and specific bioorthogonal click chemistry reaction known as the inverse electron demand Diels-Alder (iEDDA) reaction.[1]

A summary of the essential quantitative data for this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₄₉BF₂N₄O₇ | |

| Molecular Weight | 662.57 g/mol | |

| Purity | ≥95% (HPLC) | |

| Excitation Maximum (λex) | 503 nm | |

| Emission Maximum (λem) | 509 nm | |

| Molar Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield | ~0.9 | |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water. |

Storage and Stability

Proper storage and handling of this compound are critical to ensure its reactivity and the reproducibility of experimental results.

| Parameter | Recommendation | Rationale | Reference(s) |

| Storage Temperature | -20°C | To minimize degradation and maintain the stability of the TCO group. | |

| Light Exposure | Protect from light | The BDP FL fluorophore is sensitive to photobleaching. | |

| Moisture | Store in a desiccated environment | To prevent hydrolysis of the compound and maintain its integrity. | |

| Long-Term Storage | Not recommended for long-term storage | The TCO group is susceptible to isomerization to the unreactive cis-cyclooctene (CCO) form over time. | |

| Shipping | Ambient temperature; gel packs for some analogs | Short-term exposure to ambient temperatures is possible, though some suppliers ship on gel packs. | |

| Shelf Life | Approximately 12 months when stored correctly | Follow manufacturer's guidelines for specific lot stability. |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the fluorescent labeling of biomolecules. Optimization may be required for specific applications.

Preparation of this compound Stock Solution

-

Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Dissolution: Prepare a 10 mM stock solution by dissolving the required amount in anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 1 mg of this compound (MW = 662.57 g/mol ) in approximately 151 µL of anhydrous DMSO.

-

Mixing: Vortex briefly to ensure the compound is completely dissolved.

-

Storage of Stock Solution: It is recommended to prepare the stock solution fresh before use. If short-term storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Labeling of a Tetrazine-Modified Antibody

This protocol outlines the reaction between a tetrazine-modified antibody and this compound.

-

Reaction Setup: In a microcentrifuge tube, add the desired amount of the tetrazine-modified antibody solution (e.g., in PBS, pH 7.4).

-

Addition of this compound: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to prevent antibody denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

-

Purification: Remove unreacted this compound using a size-exclusion chromatography column (e.g., PD-10) equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization (Degree of Labeling): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and 503 nm (for BDP FL concentration). The DOL can be calculated using the Beer-Lambert law and the respective molar extinction coefficients.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound.

Caption: General experimental workflow for labeling a tetrazine-modified antibody.

Caption: Signaling pathway of the TCO-tetrazine click chemistry reaction.

References

An In-depth Technical Guide to Bioorthogonal Labeling with BDP FL-PEG4-TCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of BDP FL-PEG4-TCO, a fluorescent probe designed for advanced bioorthogonal labeling. Detailed experimental protocols and quantitative data are presented to facilitate its integration into various research and development workflows, from cellular imaging to the development of targeted therapeutics.

Core Concepts and Chemical Properties

This compound is a versatile chemical tool meticulously engineered for bioorthogonal "click chemistry" applications.[1] Its structure is a synergistic combination of three key functional components:

-

BDP FL (BODIPY™ FL) Fluorophore: A bright and photostable boron-dipyromethene dye that serves as the fluorescent reporter.[2][3] It exhibits spectral properties similar to fluorescein but with the advantages of being insensitive to pH and solvent polarity, which ensures a more reliable and reproducible signal in diverse experimental conditions.[3][4]

-

PEG4 (Polyethylene Glycol) Spacer: A hydrophilic 4-unit polyethylene glycol linker that enhances the water solubility of the molecule. This feature minimizes aggregation and non-specific binding in aqueous buffers, which is crucial when working with biomolecules like proteins and antibodies. The PEG spacer also provides flexibility and reduces steric hindrance.

-

TCO (trans-cyclooctene) Group: A strained alkene that functions as the reactive handle for the bioorthogonal ligation. The TCO moiety reacts specifically and rapidly with a tetrazine-modified molecule in a catalyst-free click chemistry reaction.

The following diagrams illustrate the functional components of this compound and the fundamental mechanism of its bioorthogonal reaction.

The core utility of this compound lies in its participation in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a tetrazine (Tz) moiety. This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological systems without interfering with native biochemical processes. The only byproduct of this reaction is nitrogen gas, which is non-toxic and diffuses away.

References

A Technical Guide to BDP FL-PEG4-TCO: Applications in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of BDP FL-PEG4-TCO, a versatile fluorescent, bioorthogonal linker, and its applications in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). We will delve into the core principles of PROTAC technology, the specific advantages of incorporating this compound into PROTAC design, detailed experimental protocols for its use, and quantitative data to inform experimental design.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality.[1] Unlike traditional inhibitors that function via an occupancy-driven model, PROTACs eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[2][3]

A PROTAC molecule consists of three main components:

-

A ligand that binds to a target Protein of Interest (POI).[1]

-

A second ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[1]

-

A chemical linker that connects the two ligands.

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. A key advantage of this mechanism is its catalytic nature; after the POI is degraded, the PROTAC is released and can induce the degradation of another target protein molecule, allowing for potent effects at sub-stoichiometric concentrations.

The Role of this compound in PROTAC Development

This compound is a pre-designed molecular tool that streamlines the development and evaluation of PROTACs. Its structure is a synergistic combination of three functional moieties that confer distinct advantages upon the resulting PROTAC.

-

BDP FL (BODIPY™ FL) Fluorophore : This bright, photostable fluorophore provides a reliable method for the visualization and quantification of the PROTAC. Its fluorescence is largely insensitive to pH and solvent polarity, ensuring reproducible results in various assays like cellular imaging, flow cytometry, and fluorescence polarization.

-

PEG4 (Polyethylene Glycol) Linker : The 4-unit PEG spacer enhances the aqueous solubility and cell permeability of the PROTAC. The linker's length and flexibility are critical parameters for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

-

TCO (Trans-cyclooctene) Group : This highly reactive moiety enables the final, crucial step of PROTAC synthesis through a bioorthogonal "click chemistry" reaction. Specifically, the TCO group reacts with a tetrazine-functionalized molecule in a rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) reaction. This approach simplifies the synthesis of complex PROTACs, as the two binding ligands can be prepared separately, with one bearing a tetrazine handle for the final ligation step.

Quantitative Data and Properties

Successful experimental design requires accurate data on the reagents used. The key properties of the this compound probe are summarized below.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₃₃H₄₉BF₂N₄O₇ | |

| Molecular Weight | 662.6 g/mol | |

| Excitation Maximum (λex) | 503 nm | |

| Emission Maximum (λem) | 509 nm | |

| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.9 |

| Solubility | DMSO, DMF | |

Table 2: Typical Experimental Parameters

| Parameter | Value / Recommendation | Reference |

|---|---|---|

| Typical Intracellular Concentration | 1-10 µM (Optimization required) | |

| Typical Incubation Time (Live Cells) | 15-60 min | |

| Click Reaction Partner | Tetrazine (Tz) |

| Storage Conditions | -20°C, protected from light | |

Key Applications and Experimental Protocols

The unique structure of this compound enables its use in a variety of critical experiments during PROTAC development.

PROTAC Synthesis via TCO-Tetrazine Ligation

The final step in generating a fluorescent PROTAC involves the highly efficient iEDDA click reaction between the TCO group on the linker and a tetrazine group pre-installed on either the POI-binding ligand or the E3-binding ligand.

Protocol: Final Ligation Step for Fluorescent PROTAC Synthesis

-

Reagent Preparation : Dissolve the tetrazine-functionalized binding moiety (POI or E3 ligand) in an appropriate anhydrous solvent (e.g., DMSO, DMF).

-

Addition of Linker : Add 1.0 to 1.2 molar equivalents of this compound to the solution.

-

Reaction Incubation : Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress using LC-MS.

-

Purification : Once the reaction is complete, purify the crude product using preparative HPLC to isolate the final fluorescent PROTAC.

-

Characterization : Confirm the identity, purity, and integrity of the final product by LC-MS and NMR spectroscopy.

Quantifying PROTAC-Induced Protein Degradation

A primary goal of PROTAC development is to quantify the degradation of the target POI. While Western Blotting is a gold-standard endpoint assay, live-cell imaging with a fluorescent PROTAC allows for real-time kinetic analysis.

Protocol: Live-Cell Imaging of Protein Degradation

-

Cell Plating : Seed cells into a 96-well glass-bottom plate at a density that ensures 60-80% confluency at the time of imaging. Incubate for 24 hours.

-

PROTAC Addition : Prepare serial dilutions of the fluorescent PROTAC in a complete, phenol red-free culture medium. Remove the old medium from the cells and add the PROTAC solutions. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Time-Lapse Microscopy : Immediately place the plate into a pre-warmed (37°C), CO₂-controlled live-cell imaging system.

-

Image Acquisition : Set up imaging parameters to acquire images at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 4-24 hours). Use a channel for BDP FL (e.g., FITC filter set) and a brightfield or phase-contrast channel to monitor cell health and morphology.

-

Image Analysis : Use image analysis software to identify and segment individual cells. For each cell, quantify the mean fluorescence intensity at every time point.

-

Data Normalization and Analysis : Normalize the fluorescence intensity of each cell to its intensity at time zero (before degradation begins). Plot the normalized intensity vs. time to generate degradation curves. From these curves, key degradation parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) can be calculated.

Characterizing Ternary Complex Formation with Fluorescence Polarization (FP)

The formation of the ternary complex is the critical first step in PROTAC-mediated degradation. Fluorescence Polarization (FP) is a powerful biophysical technique that can be used to measure the binding events that lead to ternary complex formation. The principle relies on the observation that a small, fluorescent molecule (like a BDP FL-labeled PROTAC) tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a much larger protein or protein complex, its rate of tumbling slows dramatically, leading to a measurable increase in polarization.

Protocol: Generalized Fluorescence Polarization Assay

-

Reagent Preparation :

-

Prepare a concentrated stock of the BDP FL-labeled PROTAC in DMSO.

-

Prepare purified POI and E3 ligase proteins in a suitable, optimized FP buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.5).

-

Prepare a dilution series of the unlabeled competitor (e.g., a non-fluorescent version of the PROTAC or a precursor inhibitor).

-

-

Assay Setup : In a black, non-binding 384-well plate, add the following to each well:

-

FP Buffer.

-

A fixed, low nanomolar concentration of the fluorescent PROTAC (typically determined by titration to find a concentration at or below the Kd).

-

A fixed concentration of the first binding protein (e.g., the POI).

-

The serially diluted second binding protein (e.g., the E3 ligase) to measure ternary complex formation.

-

-

Incubation : Mix the plate gently and incubate at room temperature for a duration sufficient to reach binding equilibrium (e.g., 30-120 minutes), protected from light.

-

Measurement : Read the plate on a plate reader equipped with appropriate filters for BDP FL (e.g., Excitation ~485 nm, Emission ~535 nm) and polarization capabilities. The instrument will measure fluorescence intensity parallel and perpendicular to the excitation light plane.

-

Data Analysis : The instrument software calculates the millipolarization (mP) value for each well. Plot the change in mP against the concentration of the titrated protein. Fit the resulting binding curve (e.g., using a sigmoidal dose-response model) to determine the binding affinity (Kd) of the interaction.

Conclusion

This compound is a powerful, multi-functional tool that significantly aids in the research and development of novel PROTACs. Its integrated fluorophore, optimized linker, and bioorthogonal handle facilitate streamlined synthesis and enable a suite of critical assays for characterizing PROTAC performance. By allowing for direct visualization of cellular uptake and real-time monitoring of protein degradation, it provides invaluable insights into the complex, dynamic process of targeted protein degradation. Furthermore, its application in biophysical assays like fluorescence polarization helps to dissect the molecular interactions underpinning the formation of the crucial ternary complex. The detailed data and protocols in this guide empower researchers to effectively leverage this innovative probe to accelerate the discovery of next-generation protein-degrading therapeutics.

References

A Technical Guide to BDP FL-PEG4-TCO for Advanced Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BDP FL-PEG4-TCO, a versatile fluorescent probe for cellular imaging. This document details the probe's core properties, experimental protocols for its application, and the underlying principles of its use in bioorthogonal chemistry.

Introduction

This compound is a powerful tool for fluorescently labeling biomolecules within living cells.[1][2] It is composed of three key components: a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[3][4] The BDP FL dye provides excellent spectral properties for imaging, while the PEG4 linker enhances water solubility and minimizes steric hindrance.[5] The TCO moiety enables specific and efficient labeling of molecules containing a tetrazine group through a bioorthogonal "click chemistry" reaction. This reaction, an inverse-electron-demand Diels-Alder cycloaddition (IEDDA), is highly specific and proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for live-cell applications.

Core Properties and Quantitative Data

The selection of a fluorescent probe is dictated by its photophysical and chemical properties. This compound offers a combination of brightness, photostability, and high reactivity for bioorthogonal labeling.

Physicochemical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₄₉BF₂N₄O₇ | |

| Molecular Weight | 662.6 g/mol | |

| Excitation Maximum (λex) | 503 nm | |

| Emission Maximum (λem) | 509 nm | |

| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.9 | |

| Solubility | Soluble in DMSO, DMF, DCM; low in water | |

| Storage | -20°C, protected from light |

Bioorthogonal Reaction Kinetics

| Feature | This compound | Alternative (BDP FL-PEG4-DBCO) | Reference(s) |

| Click Chemistry Reaction | TCO-tetrazine (Inverse electron-demand Diels-Alder) | DBCO-azide (Strain-promoted alkyne-azide cycloaddition) | |

| Reaction Kinetics (k₂) | ~10³ - 10⁶ M⁻¹s⁻¹ | ~0.1 - 1.0 M⁻¹s⁻¹ |

Mechanism of Action: TCO-Tetrazine Ligation

The utility of this compound in cellular imaging is centered on the highly efficient and specific reaction between the trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety. This inverse-electron-demand Diels-Alder cycloaddition is a bioorthogonal reaction, meaning it occurs within a biological system without interfering with native biochemical processes.

The process involves a two-step labeling strategy. First, the biomolecule of interest is tagged with a tetrazine group. This can be accomplished through genetic encoding of unnatural amino acids, enzymatic ligation, or the use of tetrazine-functionalized small molecule probes. Subsequently, the cell-permeable this compound is introduced. The TCO group on the probe rapidly and specifically "clicks" with the tetrazine tag on the target molecule, forming a stable covalent bond and rendering the target fluorescent.

Mechanism of the TCO-tetrazine iEDDA reaction.

Experimental Protocols

The following are detailed protocols for common applications of this compound in cellular imaging.

Protocol 1: Labeling of Tetrazine-Modified Antibodies

This protocol describes the labeling of a monoclonal antibody (mAb) that has been pre-functionalized with a tetrazine moiety.

Materials:

-

Tetrazine-modified antibody (Tet-mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

-

Reaction Setup:

-

Dissolve the Tet-mAb in PBS at a concentration of 1-5 mg/mL.

-

Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should be kept below 10% to avoid antibody denaturation.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove unreacted this compound using a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the fluorescently labeled antibody.

-

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for protein concentration) and ~503 nm (for BDP FL concentration).

Experimental workflow for labeling a tetrazine-modified biomolecule.

Protocol 2: Live-Cell Imaging of a TCO-Modified Protein

This protocol outlines the labeling and imaging of a target protein genetically engineered to incorporate a TCO-modified unnatural amino acid.

Materials:

-

Mammalian cells expressing the TCO-modified protein of interest

-

Imaging-compatible plates or chambered cover glass

-

This compound

-

Anhydrous DMSO

-

Complete cell culture medium

-

PBS

Procedure:

-

Cell Seeding: Seed cells onto an imaging-compatible dish and allow them to reach 60-80% confluency.

-

Prepare this compound Stock Solution: Prepare a 1 mM stock solution in anhydrous DMSO.

-

Live-Cell Labeling:

-

Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 500 nM.

-

Remove the existing medium from the cells and add the labeling medium.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing: Remove the labeling medium and wash the cells three times with pre-warmed medium to remove any unbound probe.

-

Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for BDP FL (Excitation: ~490/20 nm, Emission: ~525/50 nm).

Protocol 3: Visualizing Antibody-Drug Conjugate (ADC) Internalization

This protocol details the steps to visualize the internalization of a this compound labeled ADC.

Materials:

-

Target cells (e.g., HER2-expressing breast cancer cells)

-

Glass-bottom imaging dish

-

This compound labeled ADC

-

Live-cell imaging buffer

-

Nuclear and/or lysosomal markers (optional)

Procedure:

-

Cell Seeding: Seed target cells on a glass-bottom imaging dish and grow to 50-70% confluency.

-

Labeling:

-

Replace the culture medium with pre-warmed live-cell imaging buffer.

-

Add the this compound labeled ADC to the cells at a final concentration of 1-10 µg/mL.

-

If co-staining, add nuclear or lysosomal markers at their recommended concentrations.

-

-

Imaging:

-

Place the imaging dish on the microscope stage within an environmental chamber.

-

Acquire images at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor ADC binding and internalization.

-

Use appropriate laser lines and filter sets for BDP FL (e.g., 488 nm excitation, 500-550 nm emission).

-

-

Image Analysis:

-

Quantify the intracellular fluorescence intensity over time to determine the rate of internalization.

-

Analyze the colocalization of the BDP FL signal with the lysosomal marker to track ADC trafficking.

-

Workflow for labeling and imaging ADC internalization.

Applications in Cellular Imaging and Drug Development

The unique characteristics of this compound make it a valuable tool for a range of applications in biological research and drug development.

-

Live-Cell Imaging of Protein Dynamics: By labeling specific proteins, researchers can track their localization, trafficking, and turnover in real-time.

-

Antibody-Drug Conjugate (ADC) Development: The precise and bioorthogonal nature of the TCO-tetrazine ligation is well-suited for the development and evaluation of ADCs. It allows for the study of their cellular uptake, localization, and engagement with target proteins.

-

PROTAC Development: this compound can be used as a fluorescent linker in Proteolysis Targeting Chimeras (PROTACs) to study their mechanism of action.

-

High-Resolution Microscopy: The brightness and photostability of the BDP FL fluorophore make it suitable for advanced imaging techniques, including super-resolution microscopy.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |

| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of washing steps. Use a fresh, high-quality medium for washing. | |

| Non-specific binding of the probe. | Decrease the concentration of this compound and/or reduce the incubation time. | ||

| Weak or No Signal | Low expression of the TCO-modified protein. | Verify protein expression using an alternative method (e.g., Western blot). | |

| Inefficient labeling. | Increase the concentration of this compound or the incubation time. Ensure the TCO moiety on the protein is accessible. | ||

| Photobleaching | High excitation light intensity or long exposure times. | Reduce the excitation light intensity and/or exposure time. Use an anti-fade mounting medium for fixed-cell imaging. | |

| Cell Toxicity | High concentration of the probe or DMSO. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final DMSO concentration is below 0.1%. |

Conclusion

This compound, in conjunction with tetrazine-based bioorthogonal chemistry, offers a robust and versatile platform for the fluorescent labeling and tracking of biomolecules in living cells. Its high specificity, rapid kinetics, and the excellent photophysical properties of the BDP FL fluorophore enable dynamic imaging with a high signal-to-noise ratio. This guide provides the necessary technical information and protocols to empower researchers, scientists, and drug development professionals to effectively utilize this advanced probe in their studies.

References

BDP FL-PEG4-TCO for Super-Resolution Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of BDP FL-PEG4-TCO, a fluorescent probe specifically designed for advanced bio-imaging techniques, particularly super-resolution microscopy. We will delve into the molecular architecture, photophysical properties, and the critical role of each component in enabling high-fidelity cellular imaging. Detailed experimental protocols and quantitative data are presented to facilitate the integration of this powerful tool into your research and development workflows.

Introduction to this compound

This compound is a specialized fluorescent probe engineered for targeted labeling within complex biological systems.[1] It is comprised of three key functional units: a bright and photostable BDP FL fluorophore, a hydrophilic PEG4 spacer, and a bioorthogonal TCO reactive group.[1][2] This modular design allows for a two-step labeling strategy that minimizes background fluorescence and maximizes the signal-to-noise ratio, which is crucial for super-resolution imaging techniques like Stochastic Optical Reconstruction Microscopy (STORM).[1]

The primary advantage of this system lies in its bioorthogonal nature.[3] First, a biomolecule of interest (e.g., an antibody or a small molecule) is modified with a tetrazine moiety. Subsequently, the this compound probe is introduced and undergoes a highly efficient and specific "click" reaction with the tetrazine, resulting in covalent labeling of the target. This method is particularly beneficial for live-cell imaging and in situ labeling.

Molecular Components and their Functions

The exceptional performance of this compound in super-resolution microscopy is a direct result of the synergistic functions of its three core components.

-

BDP FL (BODIPY FL) Core: At the heart of the probe is the BDP FL fluorophore, a boron-dipyrromethene dye known for its high fluorescence quantum yield, sharp emission spectrum, and excellent photostability. Its fluorescence is largely insensitive to pH and solvent polarity, ensuring a reliable and bright signal in diverse cellular environments. These properties make it an ideal candidate for demanding imaging applications that require prolonged exposure to laser illumination.

-

PEG4 (Polyethylene Glycol) Spacer: The BDP FL core is connected to the TCO handle via a tetraethylene glycol (PEG4) linker. This flexible and hydrophilic spacer plays a crucial role in the probe's overall performance. It enhances the water solubility of the molecule, preventing aggregation and non-specific binding. Furthermore, the PEG4 linker provides spatial separation between the fluorophore and the target biomolecule, which minimizes steric hindrance and helps preserve the biological activity of the labeled molecule. The defined length of the PEG4 spacer is approximately 1.4 nm.

-

TCO (trans-cyclooctene) Handle: The TCO group is a strained alkene that serves as the reactive handle for bioorthogonal click chemistry. It participates in a rapid and highly specific strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reaction with a tetrazine-modified molecule. This reaction is catalyst-free and proceeds efficiently under physiological conditions, making it ideal for live-cell applications. The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known.

Quantitative Data

The photophysical properties of BDP FL are summarized in the table below. These properties are crucial for optimizing imaging parameters and for comparative analysis with other fluorophores.

| Property | Value | References |

| Maximum Excitation Wavelength | ~505 nm | |

| Maximum Emission Wavelength | ~513 nm | |

| Molar Extinction Coefficient | > 80,000 cm⁻¹M⁻¹ | |

| Quantum Yield | > 0.9 | |

| Excited-State Lifetime | ~5 nanoseconds or longer |

Experimental Protocols

The following protocols provide a general framework for using this compound in a typical two-step labeling experiment for super-resolution microscopy.

Preparation of Tetrazine-Modified Antibody

This protocol describes the modification of an antibody with a tetrazine handle.

-

Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

-

Tetrazine-NHS Ester Stock Solution: Dissolve a tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add a 5-10 fold molar excess of the tetrazine-NHS ester solution to the antibody solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unreacted tetrazine-NHS ester using a desalting column (e.g., PD-10) or dialysis against PBS.

Bioorthogonal Labeling with this compound

This protocol outlines the "click" reaction between the tetrazine-modified antibody and this compound.

-

This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

-

Click Reaction: To the purified tetrazine-modified antibody, add a 1.5-3 fold molar excess of the this compound solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-